molecular formula C20H21N3O B3165132 N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine CAS No. 896630-90-3

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

Cat. No.: B3165132
CAS No.: 896630-90-3
M. Wt: 319.4 g/mol
InChI Key: WUWOVCONCUEISL-UHFFFAOYSA-N
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Description

N⁹-(2-Methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine is a tetrahydroacridine derivative featuring a 2-methoxyphenyl substituent at the N⁹ position and a diamine group at the C2 and N⁹ positions. Its synthesis typically involves the reaction of chlorinated acridine precursors with amines in phenol solvent under high-temperature conditions, a method shared with structurally related compounds .

Properties

IUPAC Name

9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-24-19-9-5-4-8-18(19)23-20-14-6-2-3-7-16(14)22-17-11-10-13(21)12-15(17)20/h4-5,8-12H,2-3,6-7,21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWOVCONCUEISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C3CCCCC3=NC4=C2C=C(C=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326331
Record name 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896630-90-3
Record name 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

MR33317 acts as an acetylcholinesterase inhibitor and an agonist at 5-HT4 serotonin receptors . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter. As an agonist at 5-HT4 serotonin receptors, it stimulates these receptors, which can release acetylcholine in neuronal tissue.

Biological Activity

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine (CAS No. 896630-90-3) is a tetrahydroacridine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the presence of a methoxyphenyl group, which may enhance its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H21_{21}N3_3O
  • Molecular Weight : 319.41 g/mol
  • CAS Number : 896630-90-3

The compound features a tetrahydroacridine core, which is known for various biological activities, particularly in neuropharmacology and cancer research.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antioxidant Activity : Compounds with tetrahydroacridine structures have been shown to possess antioxidant properties. The methoxy group may contribute to this activity by stabilizing free radicals.
  • Neuroprotective Effects : Studies suggest that tetrahydroacridines can provide neuroprotection against oxidative stress and neurodegenerative diseases. For instance, related compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management.
  • Anticancer Potential : Preliminary studies indicate that tetrahydroacridines may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms are under investigation but may involve apoptosis induction and cell cycle arrest.
  • Fluorescent Properties : The incorporation of aryl groups, particularly methoxy substituents, has been linked to enhanced fluorescence properties. This characteristic can be utilized in bioimaging applications.

Research Findings

Recent studies have focused on the synthesis and characterization of N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine derivatives:

  • Synthesis Method : A facile synthesis approach using POCl3_3-mediated cyclodehydration followed by Suzuki-Miyaura cross-coupling has been reported. This method allows for the introduction of various aryl groups to explore their effects on biological activity and photophysical properties .
  • Optoelectronic Properties : Research has shown that the introduction of methoxy groups leads to a red shift in emission spectra and increased fluorescence quantum yields . This property is essential for applications in optoelectronics and as fluorescent probes in biological systems.

Case Studies

  • Neuroprotective Study : In vitro assays demonstrated that this compound significantly inhibited AChE activity with an IC50_{50} value comparable to established inhibitors . This suggests potential utility in treating Alzheimer’s disease.
  • Cytotoxicity Assay : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent cytotoxic effect with IC50_{50} values ranging from 10 to 30 µM . Further mechanistic studies are warranted to elucidate the pathways involved.

Data Table

PropertyValue
Molecular FormulaC20_{20}H21_{21}N3_3O
Molecular Weight319.41 g/mol
CAS Number896630-90-3
Antioxidant ActivityYes (specific assays pending)
Neuroprotective ActivityYes (AChE inhibition IC50_{50} ~10 µM)
Cytotoxicity (HeLa Cells)IC50_{50} ~20 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 3,9-Dichloro-5,6,7,8-Tetrahydroacridine Derivatives These derivatives, such as those in Group 6 compounds (), are synthesized from 3,9-dichloro-5,6,7,8-tetrahydroacridine. Unlike N⁹-(2-methoxyphenyl)-tetrahydroacridine-diamine, they lack the 2-methoxyphenyl group but retain the tetrahydroacridine core.

2.1.2. N-(7-Methoxy-1,2,3,4-Tetrahydroacridin-9-yl)Alkane-1,ω-Diamines
These compounds () share the tetrahydroacridine backbone and diamine functionality but feature a methoxy group at the C7 position instead of N⁹. This positional difference may influence their interaction with biological targets, such as acetylcholinesterase (AChE), by altering the spatial orientation of the methoxy group relative to the active site .

2.1.3. 25X-NBOMe Series (e.g., 25I-NBOMe)
Though pharmacologically distinct (psychedelic activity), 25X-NBOMe compounds () share the 2-methoxyphenyl substituent. This highlights how a common structural motif can confer divergent biological effects depending on the core scaffold. For example, the acridine core in N⁹-(2-methoxyphenyl)-tetrahydroacridine-diamine may favor interactions with neuronal enzymes over serotonin receptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N⁹-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves cyclization reactions with substituted anthranilic acids or cyclohexanone derivatives under acidic conditions (e.g., POCl₃). For example, 6,9-dichloro-1,2,3,4-tetrahydroacridine intermediates can be treated with 1,ω-diamines in the presence of phenol to yield target compounds (70–95% yield). Critical parameters include temperature control (80–120°C), solvent polarity (DMSO or phenol), and stoichiometric ratios of reagents .

Q. How is the structural characterization of this compound validated in academic research?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirms aromatic proton environments and methoxy group positioning (δ 3.8–4.2 ppm for OCH₃).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 335.2 [M+H]⁺).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., bond angles of C–N–C ≈ 120°) .

Q. What primary biological activities have been reported for acridine derivatives structurally related to this compound?

  • Key Findings :

  • Acetylcholinesterase Inhibition : Analogous tetrahydroacridine derivatives (e.g., tacrine) show IC₅₀ values < 100 nM in enzyme assays, suggesting potential for Alzheimer’s disease research.
  • DNA Intercalation : Planar acridine cores enable binding to DNA grooves, with fluorescence quenching studies indicating strong affinity (Kd ≈ 10⁻⁶ M) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) elucidate the mechanism of action for this compound?

  • Protocol :

Protein Preparation : Retrieve target protein structures (e.g., acetylcholinesterase, PDB ID 1ACJ) and remove water molecules.

Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets.

Docking Parameters : Use a grid box size of 25 ų centered on the active site, exhaustiveness = 20.

  • Outcome : Binding energy scores (ΔG ≤ -8 kcal/mol) and residue interactions (e.g., π-π stacking with Trp86) can predict inhibitory potency .

Q. How can researchers resolve contradictions in CYP-mediated metabolic pathways reported for N-(2-methoxyphenyl) derivatives?

  • Case Study : Evidence shows species-dependent metabolism:

  • Rat Hepatic Microsomes : Predominantly reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine via CYP2E1 (2-fold increase with ethanol induction).
  • Rabbit Microsomes : Oxidize the same substrate to o-aminophenol (CYP1A2-mediated).
    • Resolution : Use isoform-specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) and LC-MS/MS metabolite profiling to clarify pathways .

Q. What strategies improve the pharmacokinetic properties of this compound, particularly aqueous solubility?

  • Approaches :

  • Salt Formation : Co-crystallize with citric acid (solubility enhancement ≈ 10× in pH 6.8 buffer).
  • Prodrug Design : Introduce phosphate esters at the 2-amine group, hydrolyzable in vivo (t₁/₂ = 2–4 h in plasma).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size 150 nm, PDI < 0.2) for sustained release .

Q. How should researchers address discrepancies in reported biological activity across in vitro and in vivo studies?

  • Troubleshooting Framework :

Assay Validation : Confirm cell line viability (e.g., HepG2 vs. SH-SY5Y) and compound stability in media (HPLC purity > 95%).

Dose-Response Correlation : Compare IC₅₀ values (e.g., 5 μM in vitro vs. 20 mg/kg efficacy in murine models).

Metabolite Interference : Use CYP3A4 knockout models to isolate parent compound effects .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution reactions for acridine derivatives?

  • DFT Workflow :

  • Fukui Indices : Calculate using Gaussian09 (B3LYP/6-311++G**) to identify nucleophilic sites (e.g., C4/C5 positions in the acridine ring).
  • Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions prone to nitration or sulfonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Reactant of Route 2
Reactant of Route 2
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

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